

# Laboratory-Scale Production of Disalicylide: Application Notes and Protocols

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## Compound of Interest

Compound Name: Disalicylide

Cat. No.: B3328571

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These application notes provide a detailed protocol for the laboratory-scale synthesis of **cis-disalicylide**, a cyclic di-ester of salicylic acid. The synthesis is a high-yield, two-step process commencing from salicylic acid.

## Overview of the Synthesis Pathway

The synthesis proceeds via two main steps:

- **Formation of the Intermediate:** Salicylic acid is reacted with phosgene in the presence of triethylamine to form the intermediate, 1,3-benzodioxan-2,4-dione.
- **Cyclization to Disalicylide:** The intermediate is then treated with a catalytic amount of triethylamine to induce cyclization and yield the final product, **cis-disalicylide** (dibenzo[b,f][1][2]dioxocin-6,12-dione).

This method is advantageous due to its high efficiency, with the conversion of the intermediate to the final product being nearly quantitative.[1]

## Experimental Protocols

### Materials and Equipment

- Salicylic Acid (ACS grade)

- Phosgene (typically as a solution in a suitable solvent, e.g., toluene)
- Triethylamine (anhydrous)
- Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))
- Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
- Magnetic stirrer with heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Rotary evaporator
- Filtration apparatus (Büchner funnel, vacuum flask)
- Recrystallization solvents (e.g., ethyl acetate, ethanol)
- Analytical equipment for characterization (FTIR, NMR, Mass Spectrometer)

## Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione (Intermediate)

This procedure should be performed in a well-ventilated fume hood due to the highly toxic nature of phosgene.

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and an inlet for inert gas, dissolve salicylic acid in a suitable anhydrous solvent.
- **Addition of Triethylamine:** Cool the solution in an ice bath and add slightly less than two molar equivalents of triethylamine dropwise while stirring.
- **Addition of Phosgene:** Slowly add one molar equivalent of a phosgene solution to the stirred mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is

recommended).

- Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate contains the 1,3-benzodioxan-2,4-dione intermediate. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude intermediate.

## Step 2: Synthesis of cis-Disalicylide

- Cyclization: Dissolve the crude 1,3-benzodioxan-2,4-dione in an anhydrous solvent.
- Catalyst Addition: Add a trace amount of triethylamine to the solution.
- Reaction: Stir the mixture at room temperature. The conversion to cis-**disalicylide** is typically rapid and proceeds in almost quantitative yield.<sup>[1]</sup>
- Purification: The crude cis-**disalicylide** can be purified by recrystallization from a suitable solvent.

## Data Presentation

Parameter	Value	Reference
Intermediate Synthesis		
Salicylic Acid:Triethylamine Molar Ratio	1 : <2	[1]
Salicylic Acid:Phosgene Molar Ratio	1 : 1	Inferred
Yield of 1,3-Benzodioxan-2,4-dione	High	[1]
Disalicylide Synthesis		
Catalyst	Triethylamine (trace amount)	[1]
Yield of cis-Disalicylide	Almost quantitative	[1]
Product Characterization		
Molecular Formula	C <sub>14</sub> H <sub>8</sub> O <sub>4</sub>	
Molecular Weight	240.21 g/mol	
Melting Point	213 °C	

## Purification and Characterization

### Purification by Recrystallization

The crude **disalicylide** can be purified by recrystallization. The choice of solvent is critical for obtaining high-purity crystals. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Protocol for Recrystallization:

- Dissolve the crude **disalicylide** in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).
- If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.

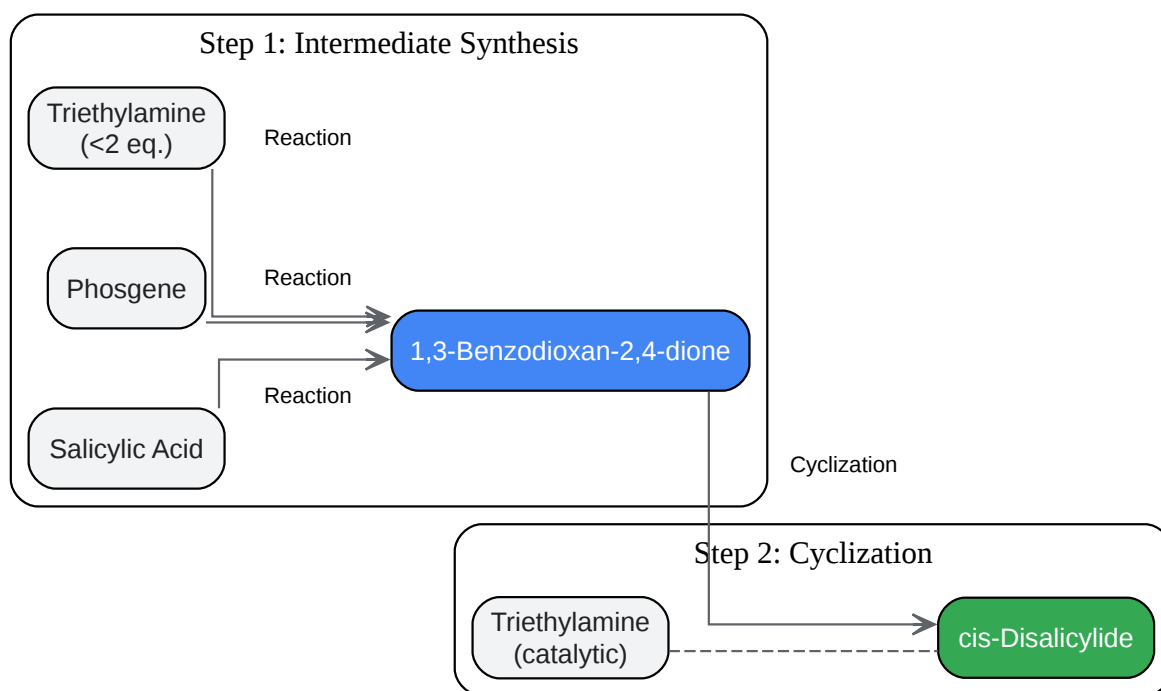
- Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the crystals thoroughly, for example, in a vacuum oven.

## Characterization Methods

The identity and purity of the synthesized **disalicylide** should be confirmed using standard analytical techniques:

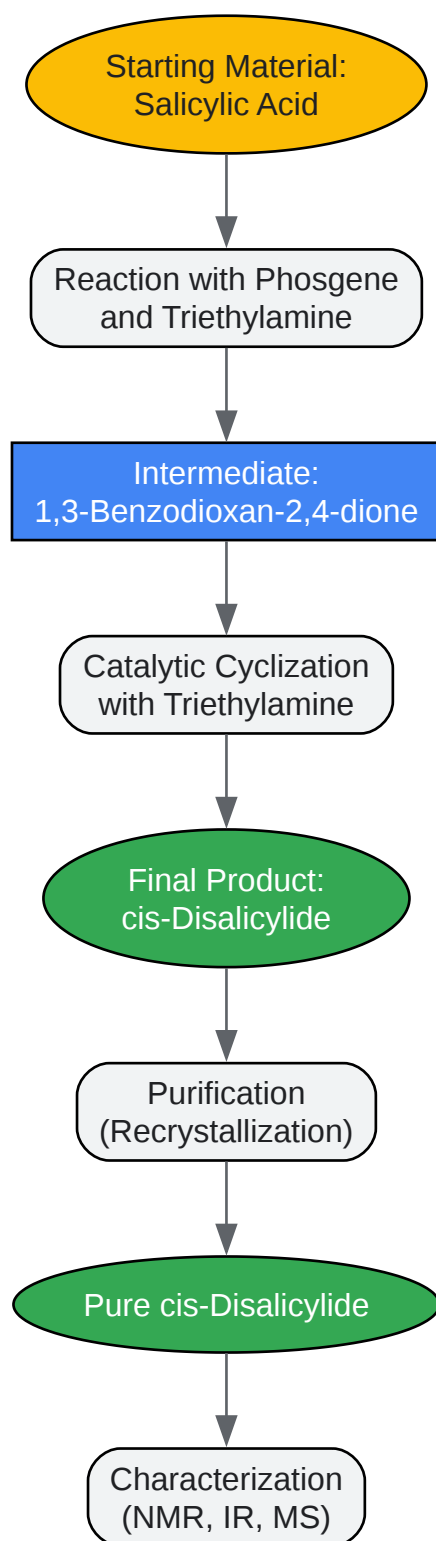
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy can be used to confirm the chemical structure of the **disalicylide** molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, particularly the ester carbonyl ( $\text{C}=\text{O}$ ) stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

## Visualizations



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Caption: Workflow for the two-step synthesis of **cis-Disalicylide**.



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Caption: Logical flow from starting material to purified and characterized product.

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## References

- 1. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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